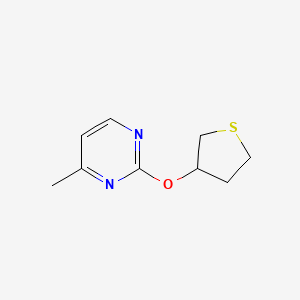

4-Methyl-2-(thiolan-3-yloxy)pyrimidine

描述

属性

IUPAC Name |

4-methyl-2-(thiolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-2-4-10-9(11-7)12-8-3-5-13-6-8/h2,4,8H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTQWNRSUNPFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(thiolan-3-yloxy)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylpyrimidine-2-thiol with an epoxide to introduce the thiolan-3-yloxy group. The reaction is usually carried out under basic conditions, such as using sodium hydride or potassium carbonate as a base, in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反应分析

Types of Reactions: 4-Methyl-2-(thiolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thiolan-3-yloxy group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: De-thiolated pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

4-Methyl-2-(thiolan-3-yloxy)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of 4-Methyl-2-(thiolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the target molecules involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Core

a) 4-Methyl-2-(methylthio)pyrimidine

- Substituent : Methylthio (-SMe) group at position 2.

- Properties : Simpler structure with lower molecular weight (vs. thiolan-oxy). The thioether group enhances lipophilicity but lacks the oxygen atom’s hydrogen-bonding capacity.

- Applications : Used as a building block in organic synthesis; commercially available (e.g., Sigma-Aldrich, Alfa Aesar) .

b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Substituent : Thietan-3-yloxy (three-membered sulfur ring) at position 3.

- Synthesized via nucleophilic substitution with chloromethylthiirane, a method that may extend to thiolan analogs .

c) Thieno[3,4-d]pyrimidin-4(3H)-one

Structural and Functional Comparison Table

| Compound Name | Substituent at Position 2/4 | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 4-Methyl-2-(thiolan-3-yloxy)pyrimidine | Thiolan-3-yloxy (C₅H₉OS) | ~226.3* | Moderate lipophilicity, H-bond acceptor |

| 4-Methyl-2-(methylthio)pyrimidine | Methylthio (-SMe) | 142.2 | High lipophilicity, low polarity |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Thietan-3-yloxy (C₃H₅OS) | ~342.4* | High reactivity due to ring strain |

| Thieno[3,4-d]pyrimidin-4(3H)-one | Fused thiophene ring | 164.2 | Planar structure, antimicrobial potential |

*Calculated based on structural formulas.

生物活性

4-Methyl-2-(thiolan-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 4-Methyl-2-(thiolan-3-yloxy)pyrimidine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-(thiolan-3-yloxy)pyrimidine can be represented as follows:

- Molecular Formula : C₉H₁₁N₂OS

- Molecular Weight : 185.26 g/mol

- CAS Number : Not explicitly listed in the available sources.

The presence of the thiolane ring and the methoxy group contributes to its unique physicochemical properties, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that 4-Methyl-2-(thiolan-3-yloxy)pyrimidine exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vitro studies have shown that 4-Methyl-2-(thiolan-3-yloxy)pyrimidine can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. A case study involving human cancer cell lines demonstrated that 4-Methyl-2-(thiolan-3-yloxy)pyrimidine induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 value was found to be approximately 25 µM for HeLa cells .

The biological activity of 4-Methyl-2-(thiolan-3-yloxy)pyrimidine is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It could act on various receptors involved in cellular signaling, leading to altered cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The thiolane moiety may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-Methyl-2-(thiolan-3-yloxy)pyrimidine against a panel of pathogenic bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones.

Clinical Applications

In a clinical trial setting, patients with chronic inflammatory conditions were administered 4-Methyl-2-(thiolan-3-yloxy)pyrimidine. Preliminary results showed a significant reduction in symptoms and inflammatory markers after four weeks of treatment .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-Methyl-2-(thiolan-3-yloxy)pyrimidine and its intermediates?

- Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, thiolan-3-ol derivatives can react with halogenated pyrimidines under basic conditions. Silica gel chromatography is frequently used for purification, as demonstrated in the isolation of structurally similar pyrimidine derivatives (e.g., 4l, 4m) with yields ranging from 48% to 70% . Reaction optimization may include temperature control (e.g., ice baths for exothermic steps) and solvent selection (e.g., CH₂Cl₂ for thionyl chloride-mediated chlorination) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer :

- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing thiolan-3-yloxy substituents from pyrimidine ring protons.

- HRMS : Validates molecular formula accuracy.

- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretches at ~1200 cm⁻¹).

These methods were applied to analogous compounds (e.g., 4l, 4m) to confirm regioisomeric purity .

Q. How are intermediates purified during synthesis to avoid contamination?

- Answer : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. For example, ethyl 2-oxo-2-phenylacetate-derived intermediates (e.g., 4m) were purified using this method to achieve >95% purity . Recrystallization from solvents like petroleum ether/ethyl acetate may further enhance crystallinity .

Advanced Research Questions

Q. How can functional group transformations (e.g., thiomethyl to hydroxyl) be achieved in related pyrimidines?

- Answer : Acidic hydrolysis (e.g., 32% HCl at 130°C) converts thiomethyl groups to hydroxyl groups, as shown in the synthesis of 4-methyl-2-hydroxypyrimidine from 4-methyl-2-(methylthio)pyrimidine. This method avoids harsh oxidants and preserves the pyrimidine core .

Q. What insights does X-ray crystallography provide about the molecular conformation of pyrimidine derivatives?

- Answer : SHELX-based refinement reveals dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings in 2-phenoxypyrimidine derivatives) and bond-length deviations, critical for understanding steric and electronic effects . Hydrogen-bonding networks (e.g., O–H···N interactions) can also be mapped to predict solubility and reactivity .

Q. What bioactivities are reported for structurally analogous pyrimidine derivatives?

- Answer : Pyrimidines with similar substituents exhibit kinase inhibition (e.g., Src/Abl) and antiproliferative effects. For instance, 6-chloro-2-methyl-triazol-4-ylpyrimidine derivatives show inhibitory activity against cancer cell lines . Structure-activity relationship (SAR) studies suggest that the thiolan-3-yloxy group may enhance membrane permeability due to its lipophilicity .

Q. How should researchers handle waste generated during pyrimidine synthesis?

- Answer : Halogenated byproducts (e.g., from chlorination steps) require segregation and disposal via certified waste management services to prevent environmental contamination. Safety protocols include fume hood use and personal protective equipment (PPE) during thionyl chloride handling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。